molecular formula C6H3BrN2OS B2867889 2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 1289047-21-7

2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B2867889
CAS No.: 1289047-21-7
M. Wt: 231.07
InChI Key: SAPWTJURFVYMAM-UHFFFAOYSA-N
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Description

“2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is a chemical compound with the IUPAC name 2-bromoimidazo[2,1-b]thiazole-5-carbaldehyde . It has the molecular formula C6H3BrN2OS .


Molecular Structure Analysis

The molecular structure of this compound consists of a fused imidazole and thiazole ring with a bromine atom attached at the 2-position and a carbaldehyde group at the 5-position .


Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 231.07 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde serves as a crucial intermediate in the synthesis of heterocyclic compounds, particularly in the formation of benzimidazole and thiazole derivatives. These compounds have been extensively studied for their potential pharmacological activities. For instance, an efficient synthetic route was developed for synthesizing Bromomalonaldehyde, a key precursor for 2-mercaptobenzimidazole carbaldehyde synthesis. This synthesis pathway further facilitates the creation of novel Schiff base derivatives of benzo[4, 5]imidazo[2, 1-b]thiazole, which have been supported by various spectroscopic techniques for structural confirmation (Nikhila, Batakurki, & Yallur, 2020).

Antioxidant Studies

The synthesized benzo[4, 5]imidazo[2, 1-b]thiazole derivatives, including those derived from this compound, have shown promising results in antioxidant studies. Compound Benzo[4, 5]imidazo[2, 1-b]thiazole-2-carbaldehyde demonstrated significant inhibition in DPPH method-based antioxidant studies, indicating its potential as an effective antioxidant agent (Nikhila, Batakurki, & Yallur, 2020).

Applications in Organic Synthesis

This compound has been utilized in the novel synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives, demonstrating its versatility as a building block in organic synthesis. These derivatives have been effectively used in the synthesis of 2-aminoimidazole alkaloids, highlighting the compound's significance in the efficient synthesis of complex organic molecules (Ando & Terashima, 2010).

Safety and Hazards

The safety information for 2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

Properties

IUPAC Name

2-bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2OS/c7-5-2-9-4(3-10)1-8-6(9)11-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPWTJURFVYMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(SC2=N1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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